Mavorixafor Mavorixafor AMD 070 is an aminoquinoline.
Mavorixafor is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including mavorixafor. Mavorixafor is a selective allosteric antagonist of the CXCR4 receptor on HIV, preventing the virus from entering and infecting healthy cells.
Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, mavorixafor selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.
Brand Name: Vulcanchem
CAS No.: 558447-26-0
VCID: VC0003242
InChI: InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1
SMILES: C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Molecular Formula: C21H27N5
Molecular Weight: 349.5 g/mol

Mavorixafor

CAS No.: 558447-26-0

Cat. No.: VC0003242

Molecular Formula: C21H27N5

Molecular Weight: 349.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Mavorixafor - 558447-26-0

Specification

CAS No. 558447-26-0
Molecular Formula C21H27N5
Molecular Weight 349.5 g/mol
IUPAC Name N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Standard InChI InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1
Standard InChI Key WVLHHLRVNDMIAR-IBGZPJMESA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
SMILES C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Canonical SMILES C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Appearance Solid powder

Introduction

Mechanism of Action

Mavorixafor inhibits CXCR4, preventing its interaction with the ligand CXCL12 (stromal-derived factor-1α). This disruption releases neutrophils and lymphocytes from the bone marrow into peripheral circulation, addressing the leukopenia inherent to WHIM syndrome . Key pharmacodynamic effects include:

ParameterEffect of Mavorixafor
ANC (Absolute Neutrophil Count)Peak levels at 4 hours post-dose; sustained elevation above 500 cells/μL
ALC (Absolute Lymphocyte Count)Peak levels at 4 hours post-dose; sustained elevation above 1,000 cells/μL
CXCR4/CXCL12 AxisBlocks ligand-receptor binding in both wild-type and mutated CXCR4 variants

In WHIM syndrome, mavorixafor corrects panleukopenia by:

  • Reducing bone marrow retention of neutrophils and lymphocytes.

  • Mitigating infection risk through improved immune cell mobilization .

Clinical Efficacy in WHIM Syndrome

A phase 3 randomized trial (NCT03995108) demonstrated mavorixafor’s superiority over placebo in 31 participants (14 mavorixafor, 17 placebo) :

EndpointMavorixafor (LS Mean)Placebo (LS Mean)P-Value
TAT ANC (hours/24h)15.02.8<0.001
TAT ALC (hours/24h)15.84.6<0.001
Annualized Infection Rate1.74.20.007
Total Infection Score7.412.30.007

Key Findings:

  • 5.3-fold increase in TAT ANC and 3.5-fold increase in TAT ALC compared to placebo .

  • 60% reduction in infections (1.7 vs. 4.2 annualized infections) and 40% lower infection severity scores .

  • Sustained efficacy observed at weeks 13, 26, and 39 .

Pharmacokinetics and Dosing

Mavorixafor is administered orally once daily, with dose-dependent exposure observed in adults with WHIM syndrome :

ParameterValue (400 mg/day, steady-state)
Cmax (ng/mL)3,304 (CV% 58.6)
AUC₀–₂₄ (ngxh/mL)13,970 (CV% 58.4)

Dosing Considerations:

  • Weight-based adjustments for adolescents ≤50 kg (e.g., 96.5% bioavailability in this group) .

  • Peak ANC/ALC at 4 hours, returning to baseline within 24 hours .

Emerging Applications in Chronic Neutropenia

Phase 2 trials (e.g., NCT03005327) explored mavorixafor in chronic neutropenia (CN), demonstrating:

EndpointMavorixafor + G-CSFMavorixafor Monotherapy
Mean ANC at Month 6Normal levelsNormal levels
G-CSF Dose Reduction52% (Month 3)N/A
Neutrophil FunctionalityConfirmed in sub-study N/A

Key Implications:

  • Reduction in G-CSF dependency while maintaining ANC ≥600/μL .

  • Potential for combination therapy to enhance neutrophil release and function .

Ongoing Research and Future Directions

  • Phase 3 “4WARD” Trial: Evaluating mavorixafor in chronic neutropenia to confirm durability and safety .

  • Exploration in HIV and Cancer: Leveraging CXCR4 blockade to target viral entry or tumor metastasis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator